3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione
Description
3-(2-Methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a bicyclic tetrahydroisoquinoline-carbonyl moiety at position 7 and a 2-methoxyethyl substituent at position 3. The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antibacterial properties .
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-11-10-24-20(26)17-7-6-15(12-18(17)22-21(24)27)19(25)23-9-8-14-4-2-3-5-16(14)13-23/h2-7,12H,8-11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVGOSDMZIISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinazoline-2,4(1H,3H)-dione belongs to the class of quinazoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core with a tetrahydroisoquinoline moiety and a methoxyethyl substituent. The structural diversity contributes to its biological activity.
Antitumor Activity
Quinazoline derivatives, including those similar to our compound of interest, have demonstrated significant antitumor properties. Research has shown that quinazoline-2,4(1H,3H)-diones can inhibit the proliferation of various human tumor cell lines. For instance, compounds with similar structures exhibited average logGI50 values ranging from -6.1 to -6.44 against 60 different human tumor cell lines . The presence of specific substituents at certain positions on the quinazoline ring has been linked to enhanced activity.
| Compound | Average logGI50 | Targeted Cell Lines |
|---|---|---|
| 60 | -6.1 | Multiple Human Tumors |
| 65 | -6.13 | Multiple Human Tumors |
| 69 | -6.44 | Multiple Human Tumors |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study evaluating various quinazoline derivatives found that they exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . For example, certain derivatives displayed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential utility in treating infections caused by these pathogens.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10-12 | 75-80 |
| Escherichia coli | 15 | 65 |
Other Biological Activities
Beyond antitumor and antimicrobial effects, quinazoline derivatives have demonstrated various other biological activities:
- Antiviral : Some derivatives exhibit anti-HIV activity.
- Antioxidant : They have shown potential in reducing oxidative stress.
- Anti-inflammatory : Certain compounds are effective in modulating inflammatory responses.
- Cyclic nucleotide phosphodiesterase (PDE) inhibition : This property is crucial for cardiovascular and neurological applications .
The mechanisms underlying the biological activities of quinazoline derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some compounds may intercalate into DNA or interfere with DNA replication processes.
- Receptor Modulation : The ability to interact with various receptors (e.g., serotonin receptors) contributes to their diverse pharmacological effects .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical and preclinical settings:
- A study conducted on a series of novel quinazoline derivatives indicated that specific substitutions significantly enhanced their antitumor activity against breast cancer cell lines .
- Another research effort focused on the antimicrobial properties revealed that specific structural modifications improved activity against resistant strains of bacteria .
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity Potential: The tetrahydroisoquinoline-carbonyl group in the target compound may mimic natural alkaloids, suggesting possible kinase or GPCR modulation, as seen in related isoquinoline derivatives .
Thermal Stability: Methoxyethyl and tetrahydroisoquinoline substituents likely result in a melting point >200°C, comparable to 3Aa (274–277°C) .
Synthetic Challenges: Bulky tetrahydroisoquinoline may reduce reaction yields compared to smaller substituents (e.g., triazoles), necessitating optimized coupling conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
